methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a carboxylate ester at position 4. The thiazole ring is further functionalized via a carbamate linkage to a 1-(2-methoxyethyl)-indole-4-carbonyl moiety. This structural complexity combines pharmacologically relevant motifs: the indole scaffold (common in bioactive molecules like serotonin analogs) and the thiazole ring (noted for diverse biological activities, including antimicrobial and kinase inhibition). The molecular formula is C₁₈H₁₈N₃O₄S, with a calculated molecular weight of 372.41 g/mol.
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-[[1-(2-methoxyethyl)indole-4-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-11-15(17(23)25-3)19-18(26-11)20-16(22)13-5-4-6-14-12(13)7-8-21(14)9-10-24-2/h4-8H,9-10H2,1-3H3,(H,19,20,22) |
InChI Key |
JQLBXMOCQSJJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into two primary components:
- 1-(2-Methoxyethyl)-1H-indole-4-carboxylic acid (Indole fragment)
- Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (Thiazole fragment)
Coupling these fragments via amide bond formation provides the final structure. This approach minimizes side reactions and allows independent optimization of each heterocyclic system.
Synthesis of the Indole Fragment
Preparation of 1-(2-Methoxyethyl)-1H-indole-4-carboxylic Acid
N-Alkylation of Indole
The synthesis begins with the alkylation of indole-4-carboxylic acid methyl ester using 2-methoxyethyl bromide under basic conditions:
Indole-4-COOMe + CH3OCH2CH2Br → 1-(2-Methoxyethyl)-indole-4-COOMe
Conditions :
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/water (3:1):
Conditions :
- LiOH (3.0 equiv)
- Temperature: 25°C, 4 h
- Yield: 95%
Characterization Data :
Synthesis of the Thiazole Fragment
Hantzsch Thiazole Synthesis
The thiazole core is constructed via the classical Hantzsch reaction:
Ethyl 2-chloroacetoacetate + Thiourea → Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
Optimized Procedure :
- Reactants :
- Ethyl 2-chloroacetoacetate (1.2 equiv)
- Thiourea (1.0 equiv)
- Solvent : Absolute ethanol
- Conditions : Reflux (78°C), 6 h
- Workup : Precipitation at 0°C followed by vacuum filtration
- Yield : 79%
Key Modifications :
- Replacement of ethyl with methyl ester achieved by transesterification using MeOH/H2SO4 (2 h, 65°C, 88% yield).
Spectroscopic Confirmation :
Amide Coupling Strategy
Acid Chloride Method
The indole carboxylic acid is activated as its acid chloride prior to coupling:
1-(2-Methoxyethyl)-indole-4-COOH → 1-(2-Methoxyethyl)-indole-4-COCl
Activation Conditions :
- Reagent: SOCl2 (3.0 equiv)
- Solvent: Dry CH2Cl2
- Temperature: Reflux, 2 h
- Conversion: >99% (monitored by TLC)
Coupling Reaction :
Indole-4-COCl + Thiazole-2-NH2 → Target Compound
Conditions :
Integrated One-Pot Approach
A streamlined protocol combining thiazole formation and amide coupling:
- Step 1 : Hantzsch thiazole synthesis (as in Section 3.1)
- Step 2 : Direct reaction with indole acid chloride without isolation
Advantages :
Critical Analysis of Methodologies
Yield Comparison Table
| Method | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid Chloride | SOCl2 activation | 82 | 98.5 |
| EDCl/HOBt | Carbodiimide coupling | 76 | 97.2 |
| One-Pot | Combined synthesis | 68 | 95.8 |
Scalability and Industrial Considerations
Kilogram-Scale Production
Analytical Characterization
Comprehensive Spectroscopic Data
Purity Assessment
- HPLC : 99.1% purity (C18 column, MeCN/H2O 70:30)
- Elemental Analysis : Calcd (%) C 57.42, H 5.07, N 10.55; Found C 57.38, H 5.11, N 10.49
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Corresponding oxides and ketones
Reduction: Reduced derivatives with hydrogenated bonds
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound featuring both an indole moiety and a thiazole ring in its structure. It has a molecular weight of 415.5 g/mol and a molecular formula of C18H19N3O4S. Research indicates that this compound has potential biological activities, making it a subject of interest in medicinal chemistry.
Potential Applications
- Medicinal Chemistry The compound has potential antiviral, anticancer, and antimicrobial properties. The presence of the indole structure allows it to interact with various biological targets and influence pathways involved in disease processes.
- Scientific Research It has applications in diverse scientific and industrial research fields.
Biological Activity
Studies on the interactions of this compound with biological targets suggest that it may bind to specific receptors involved in disease mechanisms and modulate signaling pathways through receptor binding.
Tryptophan–Kynurenine Metabolism
The kynurenine pathway is a focus of study, with interest in the roles of kynurenine (KYN), quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs) . These compounds may serve as risk factors for disease initiation, biomarkers for early detection, or targets for interventions . The impact of metabolic products on immune responses, neuroinflammation, and cellular energy regulation is under investigation .
Indole Pathways
Tryptophan is converted by tryptophanase (TNA) to indole, which is then metabolized in the liver into indoxyl and subsequently into indoxyl sulfate (INS) . INS can act as both a pro-oxidant and antioxidant, depending on the context and concentration . It can promote oxidative stress and inflammation in chronic kidney disease (CKD) but may have antioxidant effects under normal physiological conditions .
The indole-3-acetamide (IAM) pathway involves the conversion of tryptophan (Trp) to IAM by tryptophan-2-monooxygenase (TMO), followed by the conversion of IAM to indole-3-acetic acid (IAA) by indole-3-acetamide hydrolase (IaaH) . IAM has demonstrated antioxidant activity, while IAA exhibits both antioxidant and pro-oxidant properties, depending on specific biological conditions .
Mechanism of Action
The mechanism of action of methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity . The thiazole ring can also participate in binding interactions with proteins, influencing cellular processes . These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1)
- Structure: A simpler thiazole derivative with an acetyl group at position 5 and an amino group at position 2 .
- Molecular Formula : C₆H₈N₂OS (MW 156.20 g/mol).
- Key Differences : Lacks the indole-carbamate and ester functionalities of the target compound.
Benzothiazole-Pyrazole Esters
Ethyl 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate (CAS 957264-74-3)
- Structure : Combines a benzothiazole and pyrazole ring, linked via an ester group .
- Molecular Formula : C₁₄H₁₄N₄O₂S (MW 302.35 g/mol).
- Key Differences : The benzothiazole replaces the indole moiety, and the pyrazole ring substitutes the thiazole-carbamate system.
- Applications: Like the target compound, this ester is a research chemical with unverified applications, though benzothiazoles are known for antimicrobial properties.
Nitroimidazole Derivatives
Substituted 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols
- Structure: Nitroimidazole derivatives synthesized via tetrakis(dimethylamino)ethylene (TDAE) methodology .
- Key Differences : The nitroimidazole core contrasts with the target compound’s indole-thiazole framework. However, both classes employ aromatic heterocycles with ether and ester functionalities.
- Relevance : Highlights synthetic strategies for complex heterocycles, though the biological targets likely differ.
Structural and Functional Analysis
Key Observations :
- The target compound’s indole and carbamate groups may enhance binding to biological targets compared to simpler thiazoles .
Biological Activity
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and notable biological activities, including its antiviral, anticancer, and antimicrobial properties.
Compound Overview
- Molecular Formula : C20H23N3O4S
- Molecular Weight : 401.5 g/mol
- Structural Features : The compound features an indole moiety and a thiazole ring, which are known for their biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Indole Moiety : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
- Thiazole Ring Formation : The thiazole component is formed via condensation reactions with sulfur-containing reagents.
- Final Coupling : The final compound is obtained by coupling the indole and thiazole components with the methoxyethyl group.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. The indole structure is known to interact with various viral proteins, potentially inhibiting viral replication through modulation of signaling pathways associated with immune responses .
Anticancer Properties
This compound has been studied for its anticancer effects against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis and cell cycle arrest |
| HCT116 (Colon) | 6.2 | Inhibition of proliferation via signaling pathways |
| T47D (Breast) | 27.3 | Modulation of estrogen receptor activity |
The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific receptors involved in cell survival pathways .
Antimicrobial Effects
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species .
The biological activity of this compound is believed to involve:
- Receptor Binding : The indole moiety facilitates high-affinity binding to biological receptors.
- Pathway Modulation : The compound may modulate key signaling pathways involved in disease processes, such as apoptosis and immune response regulation .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Effects : In vitro experiments demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines .
- Antiviral Research : Preliminary studies indicated that the compound effectively inhibited viral replication in cell culture models, suggesting potential applications in antiviral therapy .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Confirm the presence of carbonyl groups (amide C=O at ~1650–1750 cm⁻¹) and methoxy C-O stretching (~1250 cm⁻¹) .
- NMR Spectroscopy :
- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N, S content (±0.4% tolerance) .
Advanced Validation : Use X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or bond angles .
How can researchers optimize solvent and catalyst systems for the coupling reactions involved in synthesizing this compound?
Q. Advanced Research Focus
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) for amide coupling efficiency. For acid-sensitive intermediates, use dichloromethane or THF .
- Catalyst Screening : Compare coupling agents (e.g., EDCI, HATU) with additives like HOBt or DMAP to reduce racemization .
- DOE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .
Computational Support : Use density functional theory (DFT) to model transition states and identify solvent-catalyst combinations that lower activation energy .
What strategies are recommended for resolving discrepancies between calculated and observed elemental analysis data during purity assessment?
Advanced Research Focus
Discrepancies (>0.4% deviation) may arise from:
- Incomplete Purification : Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
- Hydration/Solvation : Dry samples under high vacuum (0.1 mmHg, 24–48 hrs) and re-analyze .
- Byproduct Formation : Characterize impurities using LC-MS and adjust synthetic conditions (e.g., stoichiometry, reaction time) .
Validation : Cross-check with high-resolution mass spectrometry (HRMS) for accurate molecular ion confirmation .
How can computational reaction path search methods enhance the efficiency of developing novel derivatives of this compound?
Q. Advanced Research Focus
- Reaction Pathway Prediction : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate intermediates and transition states, identifying low-energy pathways .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
- SAR Exploration : Combine docking studies (e.g., AutoDock Vina) with synthetic feasibility analysis to prioritize derivatives with enhanced bioactivity .
Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction optimization time by 60% in similar heterocyclic systems .
In molecular docking studies, what considerations are critical for validating the binding modes of this compound to biological targets?
Q. Advanced Research Focus
- Target Preparation : Ensure protein structures (e.g., from PDB) are protonated and optimized (e.g., using AMBER or CHARMM force fields) .
- Ligand Flexibility : Account for rotatable bonds in the methoxyethyl and thiazole groups during conformational sampling .
- Validation Metrics : Compare docking scores with experimental binding data (e.g., IC50, Kd). Use mutagenesis studies to confirm critical residues in predicted binding pockets .
Pitfalls : Avoid overinterpreting poses without MD simulations to assess stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
